1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
1,6,7-Trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, characterized by:
- 1,6,7-Trimethyl groups: These substitutions enhance metabolic stability and influence steric interactions with biological targets.
This compound’s design aligns with strategies for central nervous system (CNS) drug development, where lipophilic groups (e.g., phenoxyphenyl) improve blood-brain barrier penetration, and flexible alkyl chains (e.g., propyl) optimize receptor binding .
Eigenschaften
IUPAC Name |
4,7,8-trimethyl-6-[3-(4-phenoxyanilino)propyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-16-17(2)31-21-22(29(3)25(33)28-23(21)32)27-24(31)30(16)15-7-14-26-18-10-12-20(13-11-18)34-19-8-5-4-6-9-19/h4-6,8-13,26H,7,14-15H2,1-3H3,(H,28,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFITZRGXTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,6,7-Trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyrimidines. Its structure suggests potential biological activities, particularly in the realm of neuropharmacology and as an antidepressant.
Chemical Structure and Properties
The compound features a purine derivative with various functional groups that may influence its biological activity. The presence of trimethyl groups and a phenoxyphenyl moiety are significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising pharmacological properties. The compound under discussion has been evaluated for its effects on serotonin receptors and phosphodiesterase (PDE) inhibition.
Key Findings:
- Serotonin Receptor Affinity :
- Phosphodiesterase Inhibition :
- Antidepressant Activity :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Serotonin Receptor Binding
A series of derivatives were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that modifications to the phenyl group significantly affected receptor binding and subsequent biological activity.
Study 2: In Vivo Efficacy
In a controlled animal study, the compound was administered to mice subjected to stress-induced behaviors. The results showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.43 g/mol |
| Serotonin Receptor Affinity | High for 5-HT1A/5-HT7 |
| PDE Inhibition | Weak (PDE4B, PDE10A) |
| Antidepressant Efficacy | Positive results in FST |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Receptor Binding: The phenoxyphenyl group in the target compound likely confers stronger 5-HT1A/7 receptor binding compared to 4-methylphenyl () or tetrahydrofuran (), as aromatic ethers are prevalent in serotonin modulators . Chloro-methoxy substitutions () improve affinity but may reduce metabolic stability due to electrophilic halogen groups .
Enzyme Inhibition Potential: Compounds with bulky, flexible chains (e.g., dihydroisoquinolin-butyl in ) show dual activity against PDE4B1 and PDE10A, critical for CNS disorders. The target compound’s amino-propyl linker may mimic this flexibility but lacks the rigidity required for optimal PDE inhibition .
Pharmacokinetic Properties: 1,6,7-Trimethyl substitutions in the target compound enhance metabolic stability compared to 1,3-dimethyl () or unsubstituted analogs, reducing cytochrome P450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
